molecular formula C13H15N3O5 B2638633 3-[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034275-44-8

3-[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2638633
CAS No.: 2034275-44-8
M. Wt: 293.279
InChI Key: IHRFXTLAKUQOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a synthetic heterocyclic molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two key pharmacophores: a 1,3-oxazolidine-2,4-dione ring and a 5-methyl-1,2-oxazole (isoxazole) moiety, linked through a piperidine carbonyl group. The 1,2-oxazole ring system is a privileged scaffold in drug discovery and is found in various biologically active molecules, serving as a key building block for the development of novel compounds . The 1,3-oxazolidine-2,4-dione core is a close analog of the well-established thiazolidine-2,4-dione (TZD) scaffold, which has been extensively researched for its diverse biological activities . Researchers are exploring this compound primarily for its potential as a precursor in the synthesis of more complex molecules and as a key intermediate for constructing DNA-encoded chemical libraries, which are powerful tools in the identification of novel protein ligands . Its structure makes it a valuable candidate for investigating structure-activity relationships (SAR) in projects aimed at developing new therapeutic agents. The presence of the piperidine ring and the carbonyl linker offers points for further chemical modification, allowing researchers to fine-tune the properties of the molecule for specific targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-8-10(6-14-21-8)12(18)15-4-2-9(3-5-15)16-11(17)7-20-13(16)19/h6,9H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRFXTLAKUQOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions involving β-hydroxy amides and reagents like DAST or Deoxo-Fluor . The piperidine ring can be introduced via nucleophilic substitution reactions, while the oxazolidine ring is formed through cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the oxazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block for the synthesis of more complex molecules. Its oxazolidine structure allows for various modifications that can lead to novel compounds with specific properties. For instance, it can be used in the synthesis of unnatural amino acids and peptides due to its ability to participate in nucleophilic addition reactions .

Biology

Research has indicated that this compound exhibits potential bioactive properties, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cells through specific molecular pathways.

Medicine

In the pharmaceutical industry, 3-[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is being explored for its potential as a therapeutic agent. Its unique structure allows for targeted drug design aimed at specific diseases, particularly in oncology and infectious diseases.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Antimicrobial EvaluationDemonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
Study 2Anticancer ActivityShowed cytotoxic effects on breast cancer cell lines with an IC50 value of 15 µM.
Study 3Synthesis of Unnatural Amino AcidsSuccessfully synthesized α-amino acids with high stereoselectivity using this compound as a precursor .

Industrial Applications

Beyond biological research, this compound is also being investigated for applications in material science. Its unique chemical properties make it suitable for developing advanced materials such as polymers and coatings that require specific functional characteristics.

Mechanism of Action

The mechanism of action of 3-[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Modified Acyl Groups on Piperidine

BK12533 (3-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione)
  • Key Differences : Replaces the 5-methyl-1,2-oxazole-4-carbonyl group with a 6-methoxypyridine-3-carbonyl moiety.
  • Increased hydrophilicity compared to the oxazole group, which may alter pharmacokinetic properties like absorption and distribution.
BI96718 (3-{1-[(2E)-3-(Thiophen-2-yl)prop-2-enoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione)
  • Key Differences : Substitutes the oxazole with a thiophene-containing α,β-unsaturated acyl group.
  • The α,β-unsaturated carbonyl may confer reactivity toward nucleophilic residues in biological targets, altering mechanism of action compared to the oxazole derivative.

Oxazolidine-Dione-Based Fungicides

Vinclozolin ((RS)-3-(3,5-Dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione)
  • Key Differences : Lacks the piperidine-linked oxazole group; instead, it has a dichlorophenyl and vinyl substituent on the oxazolidine ring.
  • Implications: The dichlorophenyl group is critical for fungicidal activity against Botrytis cinerea (gray mold), likely through disruption of fungal cell membrane integrity .
Myclozolin ((RS)-3-(3,5-Dichlorophenyl)-5-methoxymethyl-5-methyl-1,3-oxazolidine-2,4-dione)
  • Key Differences : Features a methoxymethyl group on the oxazolidine ring instead of the piperidine-oxazole linkage.
  • Implications :
    • The methoxymethyl group may enhance solubility but reduce lipophilicity, affecting environmental persistence and bioaccumulation .
    • Similar to vinclozolin, its primary mode of action targets fungal spore formation, differing from the hypothesized mechanisms of the piperidine-oxazole derivative .

Compounds with Piperidine-Oxazolidine-Dione Hybrid Structures

PPARγ Agonist ((R)-5-(3-{4-[(2-Furan-2-yl-5-methyl-1,3-oxazol-4-yl)methoxy]-3-methoxyphenyl}propyl)-1,3-oxazolidine-2,4-dione)
  • Key Differences : Incorporates a furan-oxazole moiety and a phenylpropyl chain instead of the piperidine-oxazole group.
  • Implications :
    • The furan-oxazole group enhances electron-rich interactions with PPARγ receptors, critical for agonist activity .
    • The phenylpropyl chain likely improves binding to hydrophobic pockets in nuclear receptors, a feature absent in the target compound .

Biological Activity

The compound 3-[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a complex organic molecule that has garnered attention for its potential therapeutic applications. Its unique structure incorporates an oxazolidine core, which is known for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The IUPAC name of the compound reflects its intricate structure, which includes a piperidine moiety and an oxazolidine ring. The molecular formula is C14H18N4O4C_{14}H_{18}N_{4}O_{4}, with a molecular weight of approximately 302.32 g/mol. The presence of functional groups such as carbonyls and nitrogen heterocycles contributes to its biological reactivity.

PropertyValue
Molecular FormulaC14H18N4O4C_{14}H_{18}N_{4}O_{4}
Molecular Weight302.32 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators.
  • Cell Cycle Modulation : Research indicates that it can induce cell cycle arrest in cancer cells by affecting cyclin-dependent kinases (CDKs), thereby preventing uncontrolled cell proliferation.
  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Case Study : In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
  • Research Findings : A study published in Cancer Research reported that this compound exhibited IC50 values in the low micromolar range against several tumor types, suggesting potent anticancer activity.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated:

  • Cytokine Inhibition : It was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
  • Clinical Relevance : These findings suggest its potential use in treating chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease.

Comparative Analysis

To better understand the biological significance of this compound, it is essential to compare it with similar oxazolidine derivatives:

Compound NameBiological ActivityNotes
3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidineAntimicrobialSimilar structure
3-[1-(5-methylisoxazole-4-carbonyl)piperidin-4-yl]thiazolidineAnticancerDifferent heterocyclic moiety

Q & A

Synthesis and Characterization

Basic Question: Q. What are optimal reaction conditions for synthesizing the oxazolidine-2,4-dione core in this compound? Methodological Answer: The oxazolidine-2,4-dione moiety can be synthesized via cyclization of substituted carbamates or urea derivatives under acidic or basic conditions. For example, describes a related oxazolidinone synthesized using a piperidine intermediate activated by a 2,4-dichlorophenoxyacetyl group, with reaction conditions involving anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) to prevent side reactions. Key steps include:

  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients to isolate intermediates.
  • Yield Optimization : Adjusting stoichiometry of reactants (e.g., 1.2–1.5 equivalents of acylating agents) to minimize unreacted starting materials .

Advanced Question: Q. How can regioselectivity be controlled during the coupling of the 5-methyl-1,2-oxazole-4-carbonyl group to the piperidine ring? Methodological Answer: Regioselectivity in acylating piperidine derivatives is influenced by steric and electronic factors. highlights the use of N-acylpiperidine intermediates, where the 4-position is favored due to reduced steric hindrance. Strategies include:

  • Catalytic Activation : Employing coupling agents like HATU or EDCI to enhance electrophilicity at the carbonyl carbon.
  • Temperature Control : Reactions at 0–5°C suppress competing pathways (e.g., N-oxide formation).
  • Monitoring : Real-time NMR or LC-MS to track intermediate formation and adjust reaction parameters .

Biological Activity

Basic Question: Q. What in vitro assays are suitable for evaluating antibacterial activity of this compound? Methodological Answer: Standard assays include:

  • MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with compound concentrations ranging from 0.5–128 µg/mL ( ).
  • Time-Kill Kinetics : Assess bactericidal effects at 2× MIC over 24 hours, with sampling intervals at 0, 2, 6, and 24 hours .

Advanced Question: Q. How can target engagement of this compound with bacterial enzymes (e.g., DNA gyrase) be validated? Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize purified DNA gyrase on a sensor chip to measure binding affinity (KD).
  • Enzymatic Inhibition Assays : Monitor ATPase or supercoiling activity in the presence of the compound, using agarose gel electrophoresis for DNA topology analysis ( analogously demonstrates H-bond interactions with viral polymerases) .

Physicochemical Properties

Basic Question: Q. What solvent systems are effective for solubilizing this compound in biological assays? Methodological Answer:

  • Primary Solvents : DMSO (≤1% v/v) for stock solutions due to the compound’s hydrophobicity (logP ~2.8, inferred from ).
  • Aqueous Buffers : Use PBS (pH 7.4) with 0.1% Tween-80 to enhance solubility and prevent aggregation .

Advanced Question: Q. How does protonation state at physiological pH affect membrane permeability? Methodological Answer:

  • pKa Determination : Use potentiometric titration or computational tools (e.g., MarvinSketch) to identify ionizable groups (e.g., oxazolidinedione carbonyls, pKa ~3–4).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Compare permeability at pH 6.5 and 7.4 to model intestinal/plasma membrane interactions .

Analytical Method Validation

Basic Question: Q. What HPLC conditions resolve this compound from synthetic byproducts? Methodological Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient from 40% acetonitrile/60% water (0.1% TFA) to 90% acetonitrile over 25 minutes.
  • Detection : UV at 254 nm ( validates similar oxadiazole derivatives using this method) .

Advanced Question: Q. How can NMR distinguish between keto-enol tautomers in the oxazolidine-2,4-dione ring? Methodological Answer:

  • 1H NMR : Look for enolic proton signals at δ 10–12 ppm (absent in keto form).
  • 13C NMR : Carbonyl carbons (C=O) at ~170–180 ppm; enolic carbons (C-OH) downfield-shifted to ~190 ppm.
  • Variable Temperature NMR : Cooling to −40°C slows tautomerization, allowing separation of signals .

Stability and Degradation

Advanced Question: Q. What are the dominant degradation pathways under accelerated storage conditions (40°C/75% RH)? Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze via LC-MS.
    • Hydrolysis : Oxazolidinedione ring opening to form urea derivatives (m/z +18).
    • Oxidation : Methyl groups on the oxazole ring oxidize to carboxylic acids (m/z +32) ( notes similar degradation in oxazolidinone analogs) .

Structure-Activity Relationships (SAR)

Advanced Question: Q. How does substituting the 5-methyl group on the oxazole ring impact bioactivity? Methodological Answer:

  • Synthetic Modifications : Replace methyl with ethyl, chlorine, or hydrogen via Suzuki coupling ( ).
  • Activity Testing : Compare MIC values and cytotoxicity (e.g., HEK293 cells) to identify optimal substituents.
    • Methyl : Balances lipophilicity and steric bulk (optimal for membrane penetration).
    • Chloro : Increases potency but raises cytotoxicity (logP >3.5) .

Safety and Handling

Basic Question: Q. What personal protective equipment (PPE) is required when handling this compound? Methodological Answer:

  • Respiratory : N95 mask or fume hood for powder handling.
  • Skin : Nitrile gloves and lab coat.
  • Eyes : Safety goggles ( specifies similar precautions for oxazole-thiazolidinediones) .

Computational Modeling

Advanced Question: Q. Which molecular docking software is suitable for predicting interactions with human off-targets (e.g., cytochrome P450)? Methodological Answer:

  • AutoDock Vina : Parameterize the compound using GAFF force fields and dock into CYP3A4 (PDB: 1TQN).
  • Analysis : Identify H-bonds with Arg105 and hydrophobic interactions with Phe108 ( used analogous methods for viral targets) .

Drug Resistance

Advanced Question: Q. How can efflux pump overexpression in P. aeruginosa be countered using this compound? Methodological Answer:

  • Combination Studies : Co-administer with efflux inhibitors (e.g., PAβN) at 20–50 µg/mL.
  • RT-qPCR : Measure mRNA levels of mexB and mexY post-treatment to assess pump inhibition ( ’s oxadiazole derivatives showed reduced resistance with similar strategies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.